molecular formula C21H23N5O5S B2647724 2-oxo-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)-2H-chromene-3-carboxamide CAS No. 1021221-39-5

2-oxo-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)-2H-chromene-3-carboxamide

Cat. No. B2647724
CAS RN: 1021221-39-5
M. Wt: 457.51
InChI Key: IWGPMUONNPDJKM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. For example, a possible synthesis could start with the formation of the chromene ring, followed by the introduction of the pyrimidine ring through a reaction with an appropriate pyrimidine derivative . The piperazine ring could then be attached through a reaction with a piperazine derivative . Finally, the sulfonyl and propyl groups could be introduced through reactions with appropriate sulfonyl and propyl reagents .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The chromene and pyrimidine rings would likely contribute to the compound’s aromaticity, which could affect its chemical reactivity . The piperazine ring could potentially exist in different conformations depending on the conditions .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. For example, the chromene ring could potentially undergo electrophilic aromatic substitution reactions, while the pyrimidine ring could potentially undergo nucleophilic aromatic substitution reactions . The piperazine ring could potentially undergo reactions at the nitrogen atoms, such as alkylation or acylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility could be affected by the presence of polar functional groups such as the carboxamide and sulfonyl groups. Its melting and boiling points could be influenced by factors such as the size and shape of the molecule, and the types of intermolecular forces present .

Scientific Research Applications

Synthesis of Novel Compounds

The compound has been utilized in the synthesis of novel fused pyrano pyrimidinones, demonstrating an efficient and eco-friendly method using Brønsted acidic ionic liquid as a catalyst. These compounds exhibit significant antimicrobial activity, highlighting their potential as therapeutic agents against various bacterial and fungal strains (Banothu et al., 2013).

Antimicrobial Activity

Several studies have synthesized derivatives that show potent inhibitory activity against a range of Gram-positive and Gram-negative bacteria. For instance, 2-methyl-3-(2-(piperazin-1-yl)ethyl)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one sulfonamide and carboxamide derivatives exhibit significant antimicrobial activity, underscoring their potential as antimicrobial agents (Krishnamurthy et al., 2011).

Anticancer Properties

Compounds derived from the base structure have shown promising anticancer activities. A series of carboxamides, sulfonamides, ureas, and thioureas derived from 1,2,4-oxadiazol-3-ylmethyl-piperazin-1-yl substituted with pyrazolo[1,5-a]pyrimidine analogs were tested against the HeLa cell line, with some derivatives demonstrating superior anticancer activity compared to the marketed drug paclitaxel (Kumar et al., 2016).

Enzyme Inhibition and Molecular Docking

In addition to antimicrobial and anticancer activities, some derivatives have been evaluated for their estrogen receptor binding affinity and molecular docking, showing better anti-proliferative activities compared to curcumin against certain cancer cell lines. This suggests potential applications in the development of cancer therapeutics through targeted enzyme inhibition (Parveen et al., 2017).

properties

IUPAC Name

2-oxo-N-[3-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylpropyl]chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O5S/c27-19(17-15-16-5-1-2-6-18(16)31-20(17)28)22-9-4-14-32(29,30)26-12-10-25(11-13-26)21-23-7-3-8-24-21/h1-3,5-8,15H,4,9-14H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWGPMUONNPDJKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCCNC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-oxo-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)-2H-chromene-3-carboxamide

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